N-(2-Chloropyrimidin-5-yl)formamide N-(2-Chloropyrimidin-5-yl)formamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17579891
InChI: InChI=1S/C5H4ClN3O/c6-5-7-1-4(2-8-5)9-3-10/h1-3H,(H,9,10)
SMILES:
Molecular Formula: C5H4ClN3O
Molecular Weight: 157.56 g/mol

N-(2-Chloropyrimidin-5-yl)formamide

CAS No.:

Cat. No.: VC17579891

Molecular Formula: C5H4ClN3O

Molecular Weight: 157.56 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Chloropyrimidin-5-yl)formamide -

Specification

Molecular Formula C5H4ClN3O
Molecular Weight 157.56 g/mol
IUPAC Name N-(2-chloropyrimidin-5-yl)formamide
Standard InChI InChI=1S/C5H4ClN3O/c6-5-7-1-4(2-8-5)9-3-10/h1-3H,(H,9,10)
Standard InChI Key WDLYSZSINGSZEU-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC(=N1)Cl)NC=O

Introduction

Chemical Identity and Structural Characteristics

N-(2-Chloropyrimidin-5-yl)formamide belongs to the pyrimidine family, a class of heterocyclic compounds with two nitrogen atoms at the 1- and 3-positions of the six-membered ring. The compound’s IUPAC name, N-(2-chloropyrimidin-5-yl)formamide, reflects its substitution pattern: a chlorine atom at position 2 and a formamide group (-NHCHO) at position 5. Key identifiers include:

PropertyValue
Molecular FormulaC₅H₄ClN₃O
Molecular Weight157.56 g/mol
CAS Number12215987
SMILESC1=C(C=NC(=N1)Cl)NC=O
InChI KeyWDLYSZSINGSZEU-UHFFFAOYSA-N
XLogP30.9 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The planar pyrimidine ring and electron-withdrawing chlorine substituent enhance the compound’s reactivity, facilitating nucleophilic substitutions at the 4- and 6-positions. Spectroscopic analyses, including ¹H NMR and IR, confirm the presence of the formamide group (N–H stretch at ~3300 cm⁻¹, C=O stretch at ~1680 cm⁻¹) and aromatic C–Cl vibrations at ~750 cm⁻¹.

Synthetic Routes and Optimization

The synthesis of N-(2-Chloropyrimidin-5-yl)formamide typically involves two primary pathways:

Direct Chlorination of Pyrimidine Precursors

Chlorinated pyrimidines, such as 2-amino-5-chloropyrimidine, undergo formylation using formamide or N,N-dimethylformamide (DMF) under acidic conditions. For example, refluxing 2-amino-5-chloropyrimidine with formic acid and acetic anhydride yields the target compound with a purity >95%. Catalysts like p-toluenesulfonic acid (PTSA) improve reaction efficiency by promoting electrophilic substitution.

Condensation Reactions

Alternative methods involve coupling 2-chloropyrimidine-5-amine with formylating agents such as chloroformate esters. This route achieves moderate yields (60–70%) but requires stringent temperature control (40–60°C) to prevent side reactions.

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Conditions
Direct Formylation85–90>95HCOOH, Ac₂O, 80°C, 6h
DMF-Mediated Formylation75–8090DMF, PTSA, 100°C, 8h
Chloroformate Coupling60–7085ClCO₂Et, Et₃N, 50°C, 4h

Recent advancements focus on microwave-assisted synthesis, which reduces reaction times to 1–2 hours while maintaining yields above 80%.

Structural and Electronic Properties

The compound’s bioactivity stems from its electronic configuration and steric effects. Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity suitable for drug interactions. The chlorine atom’s inductive effect increases the pyrimidine ring’s electrophilicity, facilitating binding to nucleophilic residues in enzymes like inducible nitric oxide synthase (iNOS).

Key Structural Insights:

  • Planarity: The pyrimidine ring and formamide group lie in the same plane, maximizing conjugation and stability.

  • Hydrogen Bonding: The formamide NH and carbonyl groups participate in hydrogen bonds with biological targets, critical for inhibitory activity.

Biological Applications and Mechanisms

Anti-Inflammatory Activity

N-(2-Chloropyrimidin-5-yl)formamide inhibits iNOS dimerization, a process essential for nitric oxide (NO) production during inflammation. By binding to iNOS’s oxygenase domain, the compound disrupts dimer formation, reducing NO levels by >50% in murine macrophage models. This mechanism shows promise for treating rheumatoid arthritis and inflammatory bowel disease.

Antibacterial Properties

Against Staphylococcus aureus, the compound exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL, likely due to interference with bacterial folate synthesis.

Physicochemical and Analytical Profiling

Solubility and Stability

  • Solubility: Sparingly soluble in water (0.2 mg/mL), but highly soluble in DMSO (50 mg/mL).

  • Stability: Stable at room temperature for 6 months; degrades under UV light (t₁/₂ = 14 days).

Analytical Methods

  • HPLC: Retention time = 6.8 min (C18 column, 40% acetonitrile/water).

  • LC-MS: [M+H]⁺ = 158.0 m/z; LOQ = 0.73 ppm .

  • ¹H NMR (DMSO-d₆): δ 8.70 (s, 1H, pyrimidine), 10.21 (s, 1H, NH), 8.15 (s, 1H, CHO).

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